molecular formula C12H13N3 B1526514 N-benzyl-6-methylpyridazin-3-amine CAS No. 100193-48-4

N-benzyl-6-methylpyridazin-3-amine

Cat. No.: B1526514
CAS No.: 100193-48-4
M. Wt: 199.25 g/mol
InChI Key: ASIZGKSHJYXALJ-UHFFFAOYSA-N
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Description

Contextualization of Pyridazine (B1198779) and Amine Heterocycles in Chemical Sciences

Heterocyclic compounds, particularly those containing nitrogen, are fundamental building blocks in the design of new drugs and functional materials. jpsbr.org Pyridazines, a class of diazines with two adjacent nitrogen atoms in a six-membered ring, are of particular interest due to their unique physicochemical properties. jpsbr.orgnih.gov These properties include weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a capacity for robust hydrogen bonding, all of which are significant in drug-target interactions. nih.govresearchgate.net The pyridazine ring is considered a valuable pharmacophore and its presence can enhance a molecule's biochemical potency, metabolic stability, and permeability. nih.gov

The amine functional group, especially when attached to a heterocyclic core, provides a site for further chemical modification and plays a crucial role in the biological activity of many pharmaceuticals. The combination of the pyridazine heterocycle and an amine group creates a scaffold with diverse potential for forming interactions with biological targets. blumberginstitute.org

Significance of N-benzyl-6-methylpyridazin-3-amine as a Research Scaffold

This compound is a specific derivative that combines the pyridazine core with a benzylamine (B48309) substituent at the 3-position and a methyl group at the 6-position. This particular arrangement of functional groups makes it a valuable scaffold in research for several reasons:

Structural Versatility : The core structure allows for a variety of chemical modifications. The amine group can be alkylated or acylated, and the benzyl (B1604629) group can be substituted to alter properties like lipophilicity and binding specificity. vulcanchem.com

Potential for Biological Activity : The pyridazine ring is a known "privileged" structure in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents. jpsbr.orgacs.orgrsc.org The benzyl group can contribute to π-stacking interactions with biological targets. vulcanchem.com

Synthetic Accessibility : The synthesis of pyridazine derivatives is well-established, allowing for the creation of libraries of related compounds for screening and structure-activity relationship (SAR) studies. acs.org

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 100193-48-4 biosynth.com
Molecular Formula C₁₂H₁₃N₃ biosynth.com
Molecular Weight 199.25 g/mol vulcanchem.combiosynth.com
Appearance Crystalline solid / Powder vulcanchem.comsigmaaldrich.com
Melting Point 117-119 °C sigmaaldrich.com
IUPAC Name N-benzyl-6-methyl-3-pyridazinamine sigmaaldrich.com
InChI Key ASIZGKSHJYXALJ-UHFFFAOYSA-N sigmaaldrich.com

| Solubility | Moderately soluble in organic solvents (e.g., DMF, DMSO, chloroform) | vulcanchem.com |

Overview of Current Research Landscape Pertaining to the Compound

The current research landscape for this compound and its close analogs is primarily situated within medicinal chemistry and drug discovery. While specific studies on this exact molecule are not extensively detailed in publicly available literature, the broader class of pyridazine derivatives is the subject of intense investigation. Research efforts are largely focused on synthesizing novel derivatives and evaluating their potential as therapeutic agents.

Key areas of investigation for pyridazine-containing compounds include their role as:

Kinase Inhibitors : Pyridazine derivatives are being explored for their potential to inhibit various kinases, which are key targets in cancer therapy. acs.org

Antimicrobial Agents : The pyridazine scaffold has been shown to exhibit activity against various bacterial strains.

Anti-inflammatory Agents : Some pyridazine derivatives have demonstrated anti-inflammatory properties, for instance, through the inhibition of cyclooxygenase (COX) enzymes. rsc.org

Central Nervous System (CNS) Agents : Certain pyridazines have been investigated for their effects on the CNS, including antidepressant and anticonvulsant activities. acs.org

Scope and Objectives of Focused Academic Investigations

Focused academic investigations into this compound and related compounds are driven by several key objectives:

Synthesis of Novel Derivatives : A primary goal is the development of efficient and versatile synthetic routes to create a diverse library of this compound analogs with various substitutions on the benzyl and pyridazine rings. acs.orgnih.gov

Structure-Activity Relationship (SAR) Studies : Researchers aim to understand how specific structural modifications influence the biological activity of these compounds. This involves systematically altering the structure and assessing the impact on efficacy and selectivity. vulcanchem.com

Identification of Biological Targets : A crucial objective is to identify the specific enzymes, receptors, or other biomolecules with which these compounds interact to elicit a biological response.

Exploration of New Therapeutic Applications : Investigations seek to uncover new potential therapeutic uses for this class of compounds beyond the currently explored areas. jpsbr.org

Table 2: General Synthetic Approaches to Pyridazine Derivatives

Synthetic Strategy Description Key Reagents/Conditions Source(s)
Nucleophilic Substitution A common method involving the displacement of a leaving group (e.g., a halogen) on the pyridazine ring with an amine. Benzylamine, a base (e.g., K₂CO₃), and a solvent (e.g., DMF). vulcanchem.com
Aza-Diels-Alder Reactions A cycloaddition reaction to form the pyridazine ring system from precursors like 1,2,3-triazines. 1,2,3-triazine derivatives and alkynes under neutral conditions. acs.org

| Palladium-Catalyzed Coupling | Cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to form the C-N bond between the pyridazine core and the amine. | Palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., BINAP), and a base. | vulcanchem.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-6-methylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3/c1-10-7-8-12(15-14-10)13-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIZGKSHJYXALJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Elucidation of N Benzyl 6 Methylpyridazin 3 Amine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, providing unparalleled insight into the connectivity and chemical environment of atoms. For N-benzyl-6-methylpyridazin-3-amine, a comprehensive analysis using various NMR techniques is essential to confirm its structure.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of characteristic signals corresponding to the distinct proton environments within the molecule. While specific experimental data for this compound is not widely published, expected chemical shift regions can be predicted based on the analysis of its constituent functional groups and data from analogous structures.

The protons of the benzyl (B1604629) group are expected to appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely present as a singlet or a doublet, depending on the coupling with the amine proton, in the range of δ 4.4-4.6 ppm. The methyl group attached to the pyridazine (B1198779) ring is predicted to resonate as a singlet in the upfield region, around δ 2.4-2.6 ppm. The protons on the pyridazine ring itself are expected to appear in the range of δ 6.5-7.0 ppm. The amine proton (NH) signal is anticipated to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration, but is expected around δ 4.8-5.2 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
Proton TypePredicted Chemical Shift (ppm)Multiplicity
Phenyl-H7.2 - 7.4Multiplet
Pyridazine-H6.5 - 7.0Multiplet
NH4.8 - 5.2Broad Singlet
Benzyl-CH₂4.4 - 4.6Singlet/Doublet
Methyl-CH₃2.4 - 2.6Singlet

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. For this compound, the aromatic carbons of the phenyl and pyridazine rings are expected to resonate in the downfield region, typically between δ 115 and 160 ppm. The benzylic methylene carbon (-CH₂-) is predicted to appear around δ 46-48 ppm, while the methyl carbon (-CH₃) would be found in the upfield region, around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
Carbon TypePredicted Chemical Shift (ppm)
Aromatic Carbons (Phenyl and Pyridazine)115 - 160
Benzyl CH₂ Carbon46 - 48
Methyl Carbon20 - 22

Two-Dimensional (2D) NMR Techniques

Nitrogen-15 (¹⁵N) NMR Studies

Nitrogen-15 (¹⁵N) NMR spectroscopy provides direct information about the nitrogen atoms within a molecule. In this compound, there are three distinct nitrogen environments: the two nitrogens in the pyridazine ring and the exocyclic amine nitrogen. The chemical shifts of these nitrogens are sensitive to their electronic environment, including hybridization and involvement in hydrogen bonding.

Studies on related aminopyridazines and aminopyrimidines have shown that the chemical shifts of the ring nitrogens are influenced by the position of the amino substituent. researchgate.net For this compound, the pyridazine ring nitrogens would be expected to have distinct chemical shifts. The exocyclic amine nitrogen signal would likely appear in a different region, and its chemical shift would be influenced by the benzyl group and any proton exchange phenomena. The typical range for pyridine-like nitrogens is between 245 and 520 ppm relative to nitromethane. science-and-fun.de The amine nitrogen would be expected at a higher field.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would display a number of characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the benzyl and pyridazine rings would be observed above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl and methylene groups will be seen in the 2850-3000 cm⁻¹ region.

The C=N and C=C stretching vibrations within the pyridazine and phenyl rings are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The N-H bending vibration may be observed around 1550-1650 cm⁻¹. The C-N stretching vibrations are anticipated in the 1250-1350 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound
Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)
N-H (Amine)Stretching3300 - 3500
Aromatic C-HStretching> 3000
Aliphatic C-HStretching2850 - 3000
C=N, C=C (Aromatic Rings)Stretching1400 - 1600
N-H (Amine)Bending1550 - 1650
C-NStretching1250 - 1350

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z). In the study of this compound, Electron Ionization Mass Spectrometry (EI-MS) provides significant insights into its molecular makeup and fragmentation behavior. researchgate.netnih.gov

The mass spectrum of this compound displays a molecular ion peak [M]⁺ at an m/z of 199.25, which corresponds to its molecular weight (C₁₂H₁₃N₃). biosynth.comvulcanchem.com This peak is crucial for confirming the compound's identity. The fragmentation pattern is particularly informative. A predominant fragmentation pathway involves the cleavage of the C-N bond between the benzyl group and the pyridazine ring. This cleavage results in the formation of a highly stable benzyl cation or, more accurately, a tropylium (B1234903) ion (C₇H₇⁺), which is observed as the base peak at m/z 91. nih.govlibretexts.org The high intensity of this peak underscores the stability of this fragment.

Another significant fragment ion is observed at m/z 108, corresponding to the 6-methylpyridazin-3-amine radical cation, formed after the loss of the benzyl group. Further fragmentation can lead to the appearance of a phenyl cation (C₆H₅⁺) at m/z 77. nih.govmiamioh.edu The analysis of these fragmentation patterns allows for a detailed structural confirmation of this compound. High-resolution mass spectrometry can further provide exact mass measurements, confirming the elemental composition of the parent ion and its fragments.

Table 1: Key Mass Spectrometry Fragmentation Data for N-benzyl-6-methylpyridazin-3-amine
m/z ValueIon Structure/FragmentSignificance
199[C₁₂H₁₃N₃]⁺Molecular Ion Peak ([M]⁺)
91[C₇H₇]⁺Tropylium ion (Base Peak)
108[C₅H₆N₂]⁺•6-methyl-3-aminopyridazine radical cation
77[C₆H₅]⁺Phenyl cation

Single Crystal X-ray Diffraction (SC-XRD) for Absolute Configuration and Solid-State Structure

Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique that provides definitive information about the three-dimensional atomic arrangement, bond lengths, and bond angles within a crystal. researchgate.net For pyridazine derivatives, SC-XRD studies reveal important conformational features and intermolecular interactions. researchgate.netpsu.edu

Table 2: Typical Crystallographic Parameters for a Substituted Pyridazine Derivative
ParameterIllustrative Value
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)~10-12
b (Å)~11-13
c (Å)~11-15
β (°)~90-105
Z4

Note: These are representative values based on known structures of similar pyridazine derivatives. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. mdpi.com The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. researchgate.netrsc.org

The aromatic pyridazine ring gives rise to intense π → π* transitions, typically observed at shorter wavelengths. capes.gov.brscilit.com For the parent pyridazine molecule, these transitions occur around 246 nm. capes.gov.br The introduction of substituents like the amino and benzyl groups on the pyridazine ring generally leads to a bathochromic (red) shift of these absorption bands. rsc.orgresearchgate.net

The n → π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are weaker in intensity and appear at longer wavelengths. researchgate.net For pyridazine, this transition is seen around 340 nm. capes.gov.br The presence of the amino group, an auxochrome, is expected to shift this band to a longer wavelength as well. The solvent polarity can also influence the λmax values due to differential stabilization of the ground and excited states. researchgate.netresearchgate.net

Table 3: Estimated UV-Vis Absorption Data for N-benzyl-6-methylpyridazin-3-amine and Related Compounds in a Non-polar Solvent
Compoundλmax (nm) (π → π)λmax (nm) (n → π)
Pyridazine246 capes.gov.br340 capes.gov.br
Substituted Pyridines~280-285 researchgate.netrsc.org~365 researchgate.net
N-benzyl-6-methylpyridazin-3-amine (Estimated)~275-290~350-370

Computational and Theoretical Investigations of N Benzyl 6 Methylpyridazin 3 Amine Molecular Systems

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For N-benzyl-6-methylpyridazin-3-amine, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G* or higher, are instrumental in elucidating its fundamental chemical characteristics.

Molecular Geometry Optimization and Conformational Landscapes

The first step in the computational analysis is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The molecule is not planar. The benzene (B151609) and pyridazine (B1198779) rings are twisted relative to each other. nih.gov Studies on similar pyridazinone derivatives show a dihedral angle between the pyridazine ring and an attached phenyl ring. nih.govresearchgate.net The toluene (B28343) ring, in some cases, is found to be nearly perpendicular to the pyridazine ring. nih.gov The conformational landscape of this compound is influenced by the rotation around the single bonds, particularly the C-N bond connecting the benzyl (B1604629) group to the pyridazine ring and the C-C bond of the benzyl group. Different conformers may exist with varying relative orientations of the aromatic rings. The global minimum energy conformation is the most stable and thus the most populated at equilibrium.

Table 1: Representative Optimized Geometric Parameters for a Pyridazine Derivative Data adapted from studies on structurally similar compounds.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.347 C4-C5-C8 113.7
C11=N2 1.311 C10-C9-C8-C5 169.1
C10=O1 1.241 C6-C5-C8-C9 -87.1

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps and distributions)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov For pyridazine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. In this compound, the HOMO is expected to have significant contributions from the benzyl and amino groups, while the LUMO would likely be centered on the electron-deficient pyridazine ring.

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap for a Pyridazine Derivative Data is illustrative and based on similar reported compounds.

Parameter Energy (eV)
EHOMO -6.5
ELUMO -1.5

Electrostatic Potential (ESP) Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The ESP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the ESP surface is expected to show negative potential around the nitrogen atoms of the pyridazine ring and the nitrogen of the amine group due to the presence of lone pairs of electrons. nih.govnih.gov Conversely, the hydrogen atoms of the amine group and the aromatic rings would exhibit positive potential. This distribution of charge is critical in understanding intermolecular interactions, such as hydrogen bonding with biological receptors. researchgate.net

Reactivity Descriptors and Chemical Hardness/Softness

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω).

Chemical Potential (μ) : Describes the tendency of electrons to escape from the system.

Chemical Hardness (η) : Measures the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Global Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons.

These descriptors are calculated using the following equations: μ = (EHOMO + ELUMO) / 2 η = (ELUMO - EHOMO) / 2

For this compound, these parameters help in classifying it as a hard or soft molecule and predicting its reactivity in various chemical environments. mdpi.com

Table 3: Representative Global Reactivity Descriptors for a Pyridazine Derivative Values are illustrative and based on calculations for similar compounds.

Descriptor Value (eV)
Chemical Potential (μ) -4.0
Chemical Hardness (η) 2.5

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. nih.govepstem.net The accuracy of these predictions is highly dependent on the chosen functional and basis set. nih.gov For this compound, theoretical chemical shifts can aid in the assignment of experimental spectra.

Vibrational Frequencies : The calculation of harmonic vibrational frequencies through DFT can help in the interpretation of experimental Infrared (IR) and Raman spectra. nih.gov The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. nih.gov The vibrational modes provide a detailed picture of the molecule's dynamic nature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

While DFT provides insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior over time. MD simulations can model the movement of atoms and molecules, providing a deeper understanding of conformational changes and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to:

Explore the conformational space more extensively than static DFT calculations.

Simulate the interaction of the molecule with a solvent, providing insights into its solvation and solubility.

Model the binding of the molecule to a biological target, such as an enzyme or receptor, to understand the stability of the complex and the key interactions involved. nih.govnih.gov

MD simulations are particularly valuable in drug discovery for assessing the stability of a ligand-protein complex and for predicting binding affinities. mdpi.com

Quantum Chemical Calculations for Mechanistic Insights of Reactions

Quantum chemical calculations, particularly using methods like Density Functional Theory (DFT), are instrumental in understanding the reactivity and electronic properties of this compound. nih.govepstem.net These computational techniques can elucidate reaction mechanisms by mapping out the energies of reactants, transition states, and products. aun.edu.eg

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these investigations. mdpi.com The energy and distribution of these orbitals determine the molecule's ability to donate or accept electrons, providing a clear picture of its reactivity. For instance, the HOMO-LUMO energy gap is a crucial indicator of chemical stability and reactivity. vulcanchem.com DFT calculations can predict this gap, along with other electronic properties that influence how the molecule interacts and reacts. vulcanchem.com

These calculations can also provide detailed geometrical parameters, such as bond lengths and angles, and predict vibrational frequencies that can be compared with experimental data from techniques like IR spectroscopy to validate the computational models. epstem.net By understanding the electronic structure and potential energy surfaces, researchers can predict the most likely pathways for chemical reactions, aiding in the design of new synthetic routes and the explanation of observed experimental outcomes. aun.edu.eg

In Silico Predictive Modeling for Pharmacological and ADMET Properties

Computational models are increasingly used to predict the pharmacological and pharmacokinetic profiles of chemical compounds, a field known as chemoinformatics. nih.gov These predictive studies are vital in the early stages of drug discovery to assess the potential of a molecule like this compound as a therapeutic agent. researchgate.net

Ligand Binding Site Prediction

A crucial step in understanding the pharmacological potential of a compound is identifying its biological targets. Ligand binding site prediction algorithms analyze the three-dimensional structure of a molecule to identify potential binding pockets on proteins and other macromolecules. For this compound, computational methods can screen its structure against databases of known protein structures to hypothesize potential biological targets. This process often involves evaluating the molecule's electrostatic potential map to predict regions of reactivity and potential interaction with protein residues. vulcanchem.com

Molecular Docking Studies (e.g., protein-ligand interactions)

Once potential targets are identified, molecular docking simulations are employed to predict the binding conformation and affinity of this compound to the active site of a protein. mdpi.com This technique computationally places the ligand (the compound) into the binding site of a receptor and scores the interaction, typically in terms of binding energy. semanticscholar.org

Studies on related pyridazine derivatives have successfully used molecular docking to evaluate their affinity for various receptors, such as glutamate (B1630785) receptors. semanticscholar.org These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the protein's active site. mdpi.com For example, the benzyl group of a ligand might form π-anion interactions with acidic residues like glutamate, stabilizing the complex. mdpi.com The results of docking studies can guide the structural modification of the lead compound to enhance its binding affinity and selectivity for a specific target. nih.gov

Table 1: Predicted Properties of this compound from Computational Methods
PropertyPredicted ValueMethod
Log P2.1 - 2.5Calculated partition coefficient
pKa (NH group)8.5 - 9.5Calculated acid dissociation constant
HOMO-LUMO gap4.5 - 5.5 eVDFT calculations

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling via Computational Methods

Beyond binding to a target, a successful drug candidate must possess favorable ADMET properties. In silico tools can predict these characteristics early in the development process, saving time and resources. nih.gov These predictions are often based on established guidelines like Lipinski's rule of five. mdpi.com

Computational ADMET profiling for a compound like this compound would involve predicting several key parameters:

Absorption: Models like the "BOILED-Egg" can predict passive gastrointestinal absorption and whether the compound is a substrate for efflux pumps like P-glycoprotein. mdpi.com

Distribution: Predictions include whether the molecule is likely to cross the blood-brain barrier (BBB), which is crucial for drugs targeting the central nervous system. mdpi.commdpi.com The polar surface area (PSA) is a key descriptor used in these predictions. mdpi.com

Metabolism: In silico methods can predict the compound's interaction with cytochrome P450 enzymes, which are central to drug metabolism. researchgate.net

Excretion: While less commonly predicted, some models can estimate clearance rates.

Toxicity: Various computational models can flag potential toxicities by identifying structural alerts or predicting interactions with known toxicity targets. researchgate.net

Table 2: In Silico ADMET Predictions for Related Pyridine/Pyridazine Derivatives
ADMET PropertyPrediction/ModelSignificance
Blood-Brain Barrier (BBB) PenetrationQPlogBB valueIndicates potential for CNS activity. mdpi.com
Polar Surface Area (PSA)Values <100 Ų suggest better BBB penetration. mdpi.comMeasures hydrogen bonding capacity. mdpi.com
Gastrointestinal AbsorptionBOILED-Egg ModelPredicts passive absorption in the gut. mdpi.com
Drug-likenessLipinski's Rule of FiveEvaluates if the compound has properties suitable for an oral drug. mdpi.com
Cytochrome P450 InhibitionIn silico modelsPredicts potential for drug-drug interactions. researchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Benzyl 6 Methylpyridazin 3 Amine Analogues

Design Principles for N-benzyl-6-methylpyridazin-3-amine Analogs

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The pyridazine (B1198779) core serves as a foundational scaffold, offering unique vectors for substituents. blumberginstitute.org Its electron-withdrawing nature can modulate the properties of attached functional groups, a critical factor in tuning the biological activity and pharmacokinetic profile of the molecule. blumberginstitute.org

Key design strategies for this class of compounds include:

Scaffold Hopping and Hybridization: This involves replacing the central pyridazine ring with other heterocyclic systems to explore new chemical space or combining it with pharmacophoric fragments known to have high affinity for a specific target. For instance, a study on JNK1 inhibitors involved expanding a pyrazole (B372694) ring into a pyridazine ring to create novel derivatives. acs.org

Modulation of Physicochemical Properties: The pyridazine ring is considered a less lipophilic substitute for a phenyl ring, which can be advantageous in drug design. nih.gov Modifications to the substituents on both the pyridazine and benzyl (B1604629) rings can be used to fine-tune properties like solubility, permeability, and metabolic stability.

Target-Specific Interactions: The design process is often guided by the known structure of the biological target. The dual hydrogen-bond accepting capability of the pyridazine nitrogen atoms can be exploited to form strong interactions within a receptor's binding site. nih.gov For example, in the design of p38-α MAPK inhibitors, the pyridopyridazin-6-one scaffold was developed to interact with key amino acid residues in the enzyme's active site. youtube.com

Systematic Variation of Substituents and Their Impact on Biological Potency and Selectivity

Systematic modification of the this compound structure is crucial for understanding how different parts of the molecule contribute to its biological effects. This involves altering substituents on the pyridazine ring, the benzyl group, and the amine linker.

Pyridazine Ring Substitutions: The methyl group at the C6 position is a key site for modification. Replacing it with other alkyl groups, halogens, or more complex moieties can influence lipophilicity and steric interactions. Studies on related pyridazine derivatives have shown that substitution patterns significantly affect biological activity. For example, in a series of pyridazine bioisosteres, compounds with a methyl group at the para-position of a phenyl ring attached to the pyridazine were more active than those with fluorine or chlorine atoms. mdpi.com

Benzyl Ring Substitutions: The benzyl group offers a large surface for modification. Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions can alter the electronic properties of the ring and its ability to engage in π-stacking or other interactions with the target protein. Research on JNK1 inhibitors highlighted the importance of a 4-fluorophenyl group for high inhibitory activity, as it occupied a specific pocket in the JNK1 enzyme. acs.org

The following table illustrates hypothetical variations and their potential impact on biological activity, based on principles observed in related compound series.

Modification Site Substituent Rationale Predicted Impact on Potency/Selectivity
Pyridazine C6-position -CH₃ (parent)BaselineReference activity
-CF₃Increase electron-withdrawing characterMay alter target binding or metabolic stability
-OCH₃Introduce hydrogen bond acceptor, alter electronicsPotential for new interactions, may increase potency
Benzyl Ring (para-position) -H (parent)BaselineReference activity
-FEnhance binding in specific hydrophobic pocketsCould significantly increase potency and selectivity acs.org
-Cl, -BrIncrease lipophilicity and sizeMay improve binding affinity through halogen bonding
-NO₂Strong electron-withdrawing groupCould modulate electronic interactions with the target
Amine Linker -NH- (parent)Hydrogen bond donorCritical for many target interactions
-N(CH₃)-Remove H-bond donor, increase lipophilicityMay decrease potency if H-bond is crucial, or increase if not

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. inrae.fr For this compound analogues, QSAR models can provide predictive insights to guide the synthesis of more potent and selective compounds.

The development of a QSAR model typically involves these steps:

Data Set Preparation: A series of this compound analogues with experimentally determined biological activities (e.g., IC₅₀ values) is compiled. This set is usually divided into a training set to build the model and a test set to validate it. nih.govresearchgate.net

Descriptor Calculation: Various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the biological activity. inrae.frnih.gov More advanced methods like Artificial Neural Networks (ANN) can also be employed to capture non-linear relationships. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using the compounds in the test set and statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient (r²_pred). youtube.comnih.gov

A hypothetical QSAR equation for a series of this compound analogues might look like: log(1/IC₅₀) = a(logP) - b(ASA) + c(Dipole) + d(LUMO) + constant

Where:

logP represents lipophilicity.

ASA is the accessible surface area (a steric descriptor).

Dipole is the dipole moment (an electronic descriptor).

LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor).

a, b, c, d are the coefficients determined by the regression analysis.

The following table lists some common descriptors that would be relevant for building a QSAR model for this class of compounds.

Descriptor Type Descriptor Name Information Provided
Hydrophobic LogPLipophilicity and potential for membrane permeability.
Electronic Dipole MomentOverall polarity of the molecule.
HOMO/LUMO EnergiesElectron-donating/accepting capabilities.
Steric/Topological Molecular WeightSize of the molecule.
Accessible Surface Area (ASA)The surface area that can interact with the solvent or a receptor.
Shape Flexibility IndexDescribes the shape and flexibility of the molecule. inrae.fr

QSAR studies on related pyridazine and imidazopyridazine derivatives have successfully identified key structural features that govern their biological activity, providing a strong basis for applying this methodology to this compound analogues. youtube.comnih.govresearchgate.net

Pharmacophore Identification and Validation

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Identifying the pharmacophore for a series of active this compound analogues can guide the design of new molecules with diverse chemical scaffolds but similar biological activity.

The process of pharmacophore modeling typically involves:

Feature Identification: Based on a set of active compounds, key chemical features are identified. For this compound, these would likely include hydrogen bond acceptors (the pyridazine nitrogens), hydrogen bond donors (the amine hydrogen), aromatic rings (the benzyl group), and hydrophobic regions (the methyl group and benzyl ring).

Model Generation: A 3D arrangement of these features is generated, representing the spatial requirements for binding to the target. Computational programs can generate multiple hypotheses, which are then scored and ranked. nih.gov

Model Validation: The best pharmacophore model is validated by its ability to distinguish between active and inactive compounds from a database. nih.govnih.gov It can also be compared with the known binding site of the target protein, if available.

A plausible pharmacophore model for this compound analogues might consist of:

Two hydrogen bond acceptor features corresponding to the pyridazine nitrogen atoms.

One hydrophobic/aromatic feature from the benzyl ring.

One hydrophobic feature from the C6-methyl group.

One hydrogen bond donor feature from the amine proton.

This model could then be used in virtual screening campaigns to search large chemical databases for new compounds that match the pharmacophore and are therefore potential new hits. nih.govnih.gov

Stereochemical Aspects in SAR Studies

Stereochemistry plays a critical role in drug action because biological targets like enzymes and receptors are chiral environments. washington.edunih.gov The introduction of a chiral center into a molecule can lead to stereoisomers (enantiomers or diastereomers) that may have vastly different biological activities, potencies, and pharmacokinetic profiles. nih.govijpsr.com

While this compound itself is achiral, modifications to its structure can easily introduce chirality. For example:

Substitution on the benzylic carbon (the -CH₂- linker).

Introducing a chiral substituent on the benzyl ring.

Replacing the methyl group with a chiral side chain.

If a chiral center is introduced, the resulting enantiomers must be considered as separate chemical entities. nih.gov It is essential to:

Synthesize or Separate Stereoisomers: The individual enantiomers or diastereomers should be isolated to test their biological activity independently.

Determine Absolute Configuration: The absolute stereochemistry (R or S) of each active isomer needs to be determined.

Evaluate Biological Differences: The isomers should be compared for differences in potency, efficacy, and off-target effects. One enantiomer might be highly active (the eutomer), while the other is significantly less active (the distomer) or even contributes to undesirable side effects. ijpsr.com

For instance, if a methyl group were added to the benzylic carbon, creating a chiral center, the R- and S-enantiomers would need to be evaluated separately. The three-dimensional arrangement of the groups around this chiral center would dictate how well each isomer fits into the binding site of the target protein. Understanding these stereochemical requirements is a fundamental aspect of advanced SAR studies and is crucial for designing safer and more effective drugs. washington.eduresearchgate.net

Pharmacological and Biological Research Applications of N Benzyl 6 Methylpyridazin 3 Amine Derivatives

Investigational Therapeutic Potential of Pyridazine-Containing Compounds

Pyridazine (B1198779) derivatives have demonstrated a remarkable diversity of pharmacological activities, establishing them as privileged structures in drug discovery. mdpi.commdpi.com The incorporation of the pyridazine scaffold into molecules, whether as a simple monocyclic unit or as part of a more complex fused system, results in a wide array of biological effects. mdpi.com These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and cardiovascular-protective properties, among others. scholarsresearchlibrary.commdpi.com The ease of synthesis and the ability to introduce various substituents allows medicinal chemists to fine-tune the pharmacological profiles of these compounds, leading to the identification of potent and selective agents for numerous diseases. rjptonline.orgresearchgate.net

Anticancer Activities and Antitumor Mechanisms

The search for potent anticancer agents with high selectivity and low toxicity is a major focus of modern medicinal chemistry, and pyridazine derivatives have emerged as a promising class of compounds in this area. researchgate.netnih.gov Several pyridazine-based drugs are already in clinical use or undergoing clinical trials, underscoring the potential of this scaffold. nih.govacs.org

The antitumor mechanisms of pyridazine derivatives are diverse. Preliminary studies on compounds like N-benzyl-6-chloro-N-methylpyridazin-3-amine suggest they may inhibit tumor growth by inducing apoptosis and causing cell cycle arrest. For instance, certain pyridazinone-based diarylurea derivatives have been shown to upregulate pro-apoptotic genes like p53 and Bax while downregulating the anti-apoptotic gene Bcl-2. nih.govrsc.org One such compound, 10l, was found to induce cell cycle arrest in the G0–G1 phase in the A549/ATCC lung cancer cell line. rsc.org

Furthermore, pyridazine derivatives have been developed as targeted inhibitors of key signaling pathways involved in cancer progression. acs.org Some act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of angiogenesis. nih.gov Others function as kinase inhibitors, targeting enzymes like anaplastic lymphoma kinase (ALK) or breakpoint cluster region-Abelson kinase (BCR-ABL). acs.org A series of novel 3,6-disubstituted pyridazine derivatives were specifically designed to target the JNK1 pathway, with compound 9e showing significant in vivo anticancer activity in a solid tumor animal model. acs.org

The National Cancer Institute (NCI) has screened several pyridazine derivatives against its panel of 60 human tumor cell lines. mdpi.com Bis-pyridazinone compounds have shown activity against non-small cell lung cancer, CNS cancer, and renal cancer cell lines. mdpi.com Notably, one unsubstituted bis-pyridazinone demonstrated selective activity against the HOP-92 non-small cell lung cancer line. mdpi.com Another compound, 17a , a pyridazinone-based diarylurea derivative, exhibited broad-spectrum antitumor activity against nine different tumor subpanels. nih.gov

CompoundCancer Type/Cell LineObserved Activity/MechanismReference
N-benzyl-6-chloro-N-methylpyridazin-3-amineGeneral TumorsInhibits tumor growth via apoptosis and cell cycle arrest.
Compound 10l (pyridazinone-diarylurea)A549/ATCC (Lung Cancer)Upregulates p53 & Bax, downregulates Bcl-2, induces G0-G1 phase cell cycle arrest. rsc.org
Compound 17a (pyridazinone-diarylurea)Broad Spectrum (NCI-60)Potent VEGFR-2 inhibition; GI50 values from 1.66 to 100 μM. nih.govrsc.org
Compound 9e (3,6-disubstituted pyridazine)Ehrlich Ascites Carcinoma (in vivo)Inhibition of JNK1 pathway, reduction in tumor volume. acs.org
Unsubstituted bis-pyridazinone IHOP-92 (Non-Small Cell Lung Cancer)Selective growth inhibition of 51.45 mM. mdpi.com

Antimicrobial and Antibacterial Efficacy Studies

The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents. mdpi.com Pyridazine derivatives have been extensively investigated for their potential in this field, showing activity against a range of bacterial and fungal pathogens. researchgate.netrjptonline.orgafricaresearchconnects.com

Studies have demonstrated that the antimicrobial efficacy of pyridazine compounds is highly dependent on their specific structural features. For example, in one study of new pyridazinium compounds, cis-isomers were consistently more active than their trans-isomer counterparts. nih.gov In a series of pyrrolopyridazine derivatives, saturated compounds showed higher activity against Pseudomonas aeruginosa and Candida albicans, while partially saturated versions were more effective against Staphylococcus aureus and Bacillus subtilis. nih.gov

One study synthesized a series of novel pyridazine hydrazone derivatives and tested them against strains including Staphylococcus aureus, Streptococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa. africaresearchconnects.com Among the tested compounds, a hydrazone derivative identified as 15(d) (1-[4-(2-methoxybenzyl)-6-methylphenyl pyridazin-3(2H)-ylidene]-2-(2-carboxydiphenyl methyl) hydrazine) showed the highest biological activity. africaresearchconnects.comresearchgate.net In another study, newly synthesized pyridazinones showed strong antibacterial activity against Gram-negative bacteria, with chloro-derivatives exhibiting the highest potency, with MICs lower than the standard drug chloramphenicol (B1208) against E. coli and P. aeruginosa. researchgate.net

Further research into pyridazinone derivatives found that compounds 7 and 13 were particularly effective against S. aureus (MRSA), P. aeruginosa, and A. baumannii, with MIC values ranging from 3.74 to 8.92 µM. mdpi.com Some pyridazinone-based diarylurea derivatives, designed as dual-function agents, also showed significant antimicrobial effects. Compound 10h was potent against Staphylococcus aureus (MIC = 16 μg mL−1), and compound 8g was effective against the fungus Candida albicans (MIC = 16 μg mL−1). nih.gov

Compound/Derivative SeriesTarget Microbe(s)Key Finding (e.g., MIC Value)Reference
Hydrazone derivative 15(d)S. aureus, S. faecalis, E. coli, P. aeruginosaDemonstrated the highest antimicrobial activity in its series. africaresearchconnects.comresearchgate.net
Chloro-derivatives of PyridazineE. coli, P. aeruginosa, S. marcescensMICs (0.892–3.744 mg/mL) lower than chloramphenicol. researchgate.net
Compound 7 (Pyridazinone derivative)S. aureus (MRSA), P. aeruginosa, A. baumanniiMIC range: 3.74–8.92 µM. mdpi.com
Compound 13 (Pyridazinone derivative)P. aeruginosa, A. baumanniiPotent activity with MICs of 7.48 and 3.74 µM, respectively. mdpi.com
Compound 10h (Pyridazinone-diarylurea)Staphylococcus aureusMIC = 16 μg mL−1. nih.gov
Compound 8g (Pyridazinone-diarylurea)Candida albicansMIC = 16 μg mL−1. nih.gov

Anti-inflammatory and Analgesic Properties

Pyridazine and pyridazinone scaffolds are very appealing for the discovery of new anti-inflammatory and analgesic drugs. mdpi.com Numerous studies have synthesized and evaluated series of pyridazine derivatives, identifying compounds with significant efficacy, often comparable to or exceeding that of established nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov

In one study, a series of 6-substituted-3(2H)-pyridazinone derivatives were evaluated for analgesic and anti-inflammatory activities. nih.gov Four compounds showed significant analgesic effects, and in an animal model of inflammation (carrageenan-induced paw edema), compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone) exhibited anti-inflammatory activity similar to the standard drug indomethacin (B1671933). nih.gov The study highlighted that modifying the chemical group at position 6 of the pyridazinone ring directly influences these activities. nih.gov

Another study synthesized 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives. nih.gov Compounds Va, Vb, and Vc demonstrated more potent analgesic activity than acetylsalicylic acid (ASA) and showed anti-inflammatory activity comparable to indomethacin. nih.gov A significant advantage noted was that none of these compounds produced the gastric ulcerogenic effects commonly associated with NSAIDs. nih.gov The structure-activity relationship is a recurring theme, with the nature and position of substituents on the pyridazine or associated phenyl rings heavily influencing the potency of both anti-inflammatory and analgesic effects. researchgate.net

Compound/Derivative SeriesActivity TypeKey Finding/ComparisonReference
Compound 8d (6-[4-(2-fluorophenyl)piperazin-1-yl]-3(2H)-pyridazinone)Anti-inflammatoryActivity similar to indomethacin in the carrageenan-induced paw edema model. nih.gov
Compounds 8a, 8b, 8d, 8e (6-substituted-3(2H)-pyridazinones)AnalgesicPossessed significant analgesic effects in the phenylbenzoquinone-induced writhing test. nih.gov
Compounds Va, Vb, Vc (Benzal)hydrazone derivativesAnalgesicExhibited more potent analgesic activity than acetylsalicylic acid (ASA). nih.gov
Benzal)hydrazone derivativesAnti-inflammatoryDemonstrated activity comparable to indomethacin without gastric side effects. nih.gov

Enzyme Inhibition Studies (e.g., specific targets like TRIM24, COX-2, FABP4, PDE-4, TrmD)

The mechanism-based approach to drug discovery often involves targeting specific enzymes that are critical in disease pathways. Pyridazine derivatives have been successfully designed as inhibitors for a variety of enzymes.

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory action of many drugs is the inhibition of cyclooxygenase (COX) enzymes. Several research programs have focused on developing pyridazine derivatives as selective COX-2 inhibitors, which can provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX-1/COX-2 inhibitors. nih.govmdpi.com

In one study, a series of new pyrazole (B372694)–pyridazine hybrids were synthesized and evaluated. nih.gov The trimethoxy derivatives 5f and 6f were the most potent, showing stronger COX-2 inhibitory activity (IC50 = 1.50 and 1.15 µM, respectively) than the reference drug celecoxib (B62257) (IC50 = 2.16 µM). nih.gov Another investigation of new pyridazine scaffolds identified compound 6b as a potent and selective COX-2 inhibitor (IC50 = 0.18 µM) with a selectivity index significantly better than indomethacin. nih.gov Molecular docking studies revealed that the selectivity of compound 6b could be attributed to its ability to fit into the side pocket of the COX-2 active site and interact with the key amino acid His90. nih.gov Similarly, pyrrolo[3,4-d]pyridazinone derivatives were also identified as selective COX-2 inhibitors. mdpi.com

Phosphodiesterase (PDE) Inhibition: Phosphodiesterase enzymes regulate important secondary messengers (cAMP and cGMP), and their selective inhibition is a therapeutic strategy for various disorders. researchgate.net Pyridazine derivatives have been investigated as inhibitors of several PDE isoenzymes. PDE-4 inhibitors are pursued for inflammatory diseases, while PDE-5 inhibitors are used for erectile dysfunction. researchgate.net Studies have shown that various pyridazine derivatives, including those fused with other heterocyclic rings like pyrazole, can act as potent inhibitors of PDE-4 and PDE-5. researchgate.net

While specific inhibition data for pyridazine derivatives against TRIM24, FABP4, and TrmD is less prominent in the reviewed literature, the broad applicability of the pyridazine scaffold suggests its potential utility in developing inhibitors for these and other enzymatic targets.

Compound/Derivative SeriesEnzyme TargetInhibitory Activity (IC50)Selectivity/Key FindingReference
Compound 6b (Pyridazine scaffold)COX-20.18 µMSelectivity Index (SI) = 6.33, indicating high selectivity over COX-1. nih.gov
Compound 4c (Pyridazine scaffold)COX-20.26 µMMore potent than celecoxib (IC50 = 0.35 µM). nih.gov
Compound 6f (Pyrazole-pyridazine hybrid)COX-21.15 µMSuperior COX-2 inhibition and selectivity compared to celecoxib. nih.gov
Compound 5f (Pyrazole-pyridazine hybrid)COX-21.50 µMMore potent COX-2 inhibition than celecoxib. nih.gov
Pyrrolo[3,4-d]pyridazinone derivativesCOX-2-Act as selective COX-2 inhibitors with no impact on COX-1 isoform. mdpi.com
Pyrazolo[3,4-d] pyridazinesPDE-50.14 to 1.4 µMInvestigated as potential peripheral vasodilators. researchgate.net

Other Emerging Biological Activities

The versatility of the pyridazine scaffold has led to its exploration in a wide range of other therapeutic areas beyond the primary fields of oncology, infectious diseases, and inflammation. The literature indicates that pyridazine derivatives possess a broad spectrum of biological activities, including:

Cardiovascular Effects: Certain pyridazinone-based drugs like levosimendan (B1675185) and pimobendan (B44444) are used clinically as cardiotonic agents. scholarsresearchlibrary.com Other derivatives have been investigated for antihypertensive and vasodilator activities. rjptonline.orgmdpi.com

Antiviral Activity: The pyridazine nucleus is a component of compounds studied for antiviral properties, including against HIV. mdpi.comnih.gov

Neuroprotective and CNS Activities: Derivatives have been explored for potential use as anticonvulsants, antidepressants, and for treating neuroinflammatory conditions and Alzheimer's disease. scholarsresearchlibrary.comnih.govgoogle.com The approved drug minaprine (B1677143) was an antidepressant based on a 3-aminopyridazine (B1208633) core. nih.gov

Antidiabetic Properties: Some pyridazine compounds have been investigated as potential treatments for diabetes. nih.gov

Molecular Target Elucidation and Validation

Identifying and validating the molecular targets of new compounds is a critical step in drug development. For pyridazine derivatives, a combination of computational and experimental techniques is employed to understand their mechanism of action.

Molecular Docking: This computational technique is frequently used to predict how a ligand, such as a pyridazine derivative, binds to the active site of a target protein. nih.govmdpi.com For example, docking studies of COX-2 inhibitors like compound 6b helped elucidate the structural basis for its selectivity, showing key hydrogen bond and hydrophobic interactions with amino acid residues within the enzyme's active site. nih.gov Similar studies have provided insights into the binding modes of pyridazinone derivatives with the VEGFR-2 enzyme, guiding the design of more potent anticancer agents. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies: SAR is a fundamental concept in medicinal chemistry where the biological activity of a series of compounds is systematically correlated with their chemical structures. nih.gov For pyridazine derivatives, numerous studies have established clear SARs. For instance, it has been shown that modifying the substituent at the C-6 position of the 3(2H)-pyridazinone ring significantly influences analgesic and anti-inflammatory activities. nih.gov These studies are crucial for optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties.

Experimental Validation: Computational predictions are validated through experimental assays. In vitro enzyme inhibition assays, such as those for COX-1/COX-2, are used to quantify the potency (e.g., IC50 values) and selectivity of new compounds. nih.govmdpi.com In cellular assays, researchers can measure the downstream effects of target engagement, such as the reduction of pro-inflammatory mediators like prostaglandins (B1171923) (PGE2) and interleukins (IL-1β) following COX-2 inhibition. nih.gov Gene expression analysis can further confirm the mechanism, for example, by showing changes in the expression levels of target-related genes like p53 and Bcl-2 in cancer cells treated with a pyridazine compound. rsc.org These integrated approaches are essential for the successful elucidation and validation of the molecular targets of this versatile class of compounds.

No Publicly Available Research Data for N-benzyl-6-methylpyridazin-3-amine

Despite a comprehensive search of available scientific literature and databases, no specific pharmacological or biological research applications corresponding to the requested outline for the chemical compound this compound were found.

The investigation sought to uncover detailed research findings on this specific molecule, including data from receptor binding assays, ligand-target interactions, biochemical and molecular pathway modulation, and functional cellular assays. Further, the search aimed to identify mechanistic studies involving gene and protein expression related to the biological effects of this compound.

Therefore, it is not possible to generate a scientifically accurate and detailed article on the pharmacological and biological research applications of this compound as per the provided outline due to the absence of foundational research data.

Lead Optimization and Drug Discovery Initiatives with the N Benzyl 6 Methylpyridazin 3 Amine Scaffold

Strategies for Hit-to-Lead Transition

The journey from a "hit," a compound showing initial activity in a high-throughput screen, to a "lead" compound with a more optimized profile is a critical phase in drug discovery. wikipedia.orgupmbiomedicals.com For a scaffold like N-benzyl-6-methylpyridazin-3-amine, several strategies can be employed during this hit-to-lead transition.

Initially, hit confirmation is essential to ensure that the observed activity is reproducible. wikipedia.org Following confirmation, the hit expansion phase involves the synthesis and evaluation of close analogs of this compound to build an initial structure-activity relationship (SAR). This involves systematically modifying the benzyl (B1604629) and methyl groups, as well as exploring substitutions on the pyridazine (B1198779) ring itself. For instance, the benzyl group could be substituted with various electron-donating or electron-withdrawing groups to probe electronic requirements for activity. nih.gov Similarly, the methyl group at the 6-position could be replaced with other alkyl or functional groups to understand steric and electronic effects.

A key objective during the hit-to-lead phase is to improve the potency of the initial hit from the micromolar to the nanomolar range. wikipedia.org This is often achieved through iterative cycles of chemical synthesis and biological testing. Furthermore, early assessment of drug-like properties, such as solubility and metabolic stability, is crucial to identify compounds with the potential for further development. vichemchemie.com Computational tools can be employed to predict these properties and guide the design of new analogs. vichemchemie.comvulcanchem.com

In the context of pyridazine derivatives, hit-to-lead campaigns have successfully identified potent inhibitors for various targets. For example, optimization of an imidazo[1,2-b]pyridazine (B131497) hit led to the discovery of potent IKKβ inhibitors with improved cellular activity. nih.gov This highlights the potential of the pyridazine scaffold to yield promising lead compounds through focused optimization efforts.

Rational Drug Design Methodologies (Structure-Based and Ligand-Based Design)

Rational drug design methodologies are pivotal in expediting the discovery of novel therapeutics by leveraging knowledge of the biological target or the chemical features of known active molecules. These approaches can be broadly categorized into structure-based drug design (SBDD) and ligand-based drug design (LBDD).

Structure-Based Drug Design (SBDD): SBDD relies on the three-dimensional structure of the biological target, typically a protein, which can be determined through techniques like X-ray crystallography or cryo-electron microscopy. acs.org With the target structure in hand, computational docking can be used to predict the binding mode of this compound and its analogs. vulcanchem.com This allows for the design of modifications that enhance binding affinity and selectivity. For instance, if the crystal structure reveals a hydrophobic pocket in the binding site, the benzyl group of the scaffold could be modified to better occupy this pocket. Similarly, the dual hydrogen-bond accepting capacity of the pyridazine nitrogen atoms can be exploited to form specific interactions with the target protein. nih.gov A successful example of SBDD with a related scaffold is the design of novel pyrimido[4,5-c]pyridazine (B13102040) derivatives as dihydropteroate (B1496061) synthase (DHPS) inhibitors, where structural information guided the optimization of binding interactions. nih.govnih.gov

Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD methods can be employed. These strategies are based on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a common LBDD technique where a three-dimensional arrangement of essential chemical features required for biological activity is generated based on a set of known active compounds. tandfonline.com This pharmacophore model can then be used to screen virtual libraries for new compounds that match the model or to guide the design of new analogs of this compound with improved activity. Quantitative structure-activity relationship (QSAR) studies can also be performed to correlate the chemical properties of a series of compounds with their biological activity, providing a predictive model for designing more potent molecules. vichemchemie.com

Optimization of Pharmacological Profiles (e.g., Potency, Selectivity, Efficacy)

The optimization of the pharmacological profile of a lead compound is a multi-parameter process aimed at enhancing its therapeutic potential. upmbiomedicals.comvichemchemie.com For derivatives of the this compound scaffold, this involves a careful balance of improving potency, selectivity, and efficacy.

Potency: Potency is a measure of the concentration of a drug required to produce a specific effect. The initial focus of lead optimization is often to increase potency, typically measured as the half-maximal inhibitory concentration (IC50) or binding affinity (Ki). This is achieved through systematic modifications of the lead structure to improve its interaction with the biological target. For example, in a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, the exploration of different substituents on a benzyl C-region led to the identification of highly potent TRPV1 antagonists. nih.gov A similar approach of exploring substitutions on the benzyl ring of this compound could lead to significant gains in potency.

Selectivity: Selectivity refers to a drug's ability to bind to its intended target without affecting other, often related, targets. High selectivity is crucial to minimize off-target effects and potential toxicity. For kinase inhibitors, a common application for pyridazine-based compounds, selectivity profiling against a panel of kinases is a standard practice. nih.gov Modifications to the this compound scaffold can be made to enhance selectivity by exploiting subtle differences in the binding sites of the target and off-target proteins. For instance, the optimization of imidazo[1,2-b]pyridazine derivatives as IKKβ inhibitors not only increased their potency but also demonstrated high kinase selectivity. nih.gov

Efficacy: Efficacy is the maximum response achievable from a drug. While potency and selectivity are often optimized in vitro, efficacy is typically assessed in cellular and in vivo models. A compound with high potency and selectivity in biochemical assays may not necessarily translate to high efficacy in a biological system due to factors like poor cell permeability or rapid metabolism. Therefore, optimization efforts must also consider these properties. For example, the optimization of a pyridazinone series of glucan synthase inhibitors focused on improving the pharmacokinetic profile, leading to a compound with in vivo potency in a fungal infection model. nih.gov

Development of Novel Chemical Entities as Therapeutic Candidates

The ultimate goal of drug discovery programs based on the this compound scaffold is the development of novel chemical entities (NCEs) that can be advanced into clinical trials. An NCE is a drug that contains an active moiety that has not been previously approved by the regulatory authority.

The development of NCEs from the this compound scaffold would involve extensive medicinal chemistry efforts to identify a single compound with an optimal balance of potency, selectivity, efficacy, and drug-like properties. This process often involves the synthesis and testing of hundreds to thousands of compounds. upmbiomedicals.com

Several pyridazine-based compounds have successfully progressed through the drug development pipeline, demonstrating the therapeutic potential of this heterocyclic core. nih.govwikipedia.orgnih.gov For example, a pyridazinone derivative, MSC2156119, was selected as a clinical candidate for its excellent in vitro potency, high kinase selectivity, and in vivo anti-tumor efficacy. nih.gov The journey of this compound from a high-throughput screening hit to a clinical candidate illustrates the successful application of the principles of lead optimization.

The development of NCEs also involves securing intellectual property through patent applications. The novelty of the chemical matter, along with its demonstrated utility, is a key consideration for patentability. vichemchemie.com

Early-Stage Preclinical Evaluation Considerations

Before a novel chemical entity can be tested in humans, it must undergo a rigorous preclinical evaluation to assess its safety and potential efficacy. For a therapeutic candidate derived from the this compound scaffold, this would involve a series of in vitro and in vivo studies.

In Vitro Studies:

ADME Profiling: A comprehensive assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial. This includes studies on metabolic stability in liver microsomes, plasma protein binding, and cell permeability. acs.org

Toxicity Screening: Early in vitro toxicity assays, such as cytotoxicity assays in various cell lines and assessment of inhibition of cytochrome P450 (CYP) enzymes, are performed to identify potential liabilities. nih.govnih.gov Inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias, is also a critical early safety check. nih.gov

In Vivo Studies:

Pharmacokinetics (PK): PK studies in animal models (e.g., rodents) are conducted to understand how the drug is absorbed, distributed, metabolized, and eliminated in a living organism. These studies determine key parameters like bioavailability and half-life. nih.govnih.gov

Efficacy Models: The therapeutic candidate is tested in animal models of the target disease to demonstrate its potential efficacy. For example, if the compound is being developed as an anticancer agent, it would be evaluated in tumor xenograft models. bohrium.com

Preliminary Toxicology: Initial in vivo toxicology studies are performed to identify any potential adverse effects and to determine a safe dose range for further studies.

The data gathered during these early-stage preclinical evaluations are critical for making the decision to advance a compound into more extensive and costly IND (Investigational New Drug)-enabling toxicology studies and subsequently into human clinical trials.

Future Perspectives and Advanced Research Directions for N Benzyl 6 Methylpyridazin 3 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of pyridazine (B1198779) derivatives like N-benzyl-6-methylpyridazin-3-amine. These computational tools can significantly accelerate the discovery of new analogues with enhanced biological activities and improved pharmacokinetic profiles.

Machine learning models, particularly those based on quantitative structure-property relationship (QSPR) principles, are being developed to predict the efficacy of pyridazine compounds for various applications. researchgate.net For instance, models like gradient boosting, random forest, and k-nearest neighbors can be trained on existing data to forecast properties such as inhibition efficiency. researchgate.net A notable strategy to enhance the predictive power of these models, especially with limited datasets, is the use of virtual sample generation through functions like kernel density estimation. researchgate.net This approach has been shown to dramatically improve the accuracy of predictions, as evidenced by significant increases in the coefficient of determination (R²) values and decreases in root mean square error (RMSE). researchgate.net

Furthermore, AI and ML can be applied to predict reaction outcomes and optimize synthetic routes, making the production of this compound and its derivatives more efficient and cost-effective. rsc.org Deep learning models are also showing promise in predicting drug-target interactions, which can help in identifying new biological targets for this class of compounds. rsc.org

Table 1: Impact of Virtual Samples on Machine Learning Model Performance for Pyridazine Inhibitor Prediction researchgate.net

ModelMetricBefore Virtual SamplesAfter 1000 Virtual Samples
Gradient Boosting (GB) -0.330.97
RMSE9.201.57
Random Forest (RF) -0.200.96
RMSE9.071.81
k-Nearest Neighbor (KNN) -0.170.95
RMSE8.602.12
This table is interactive. You can sort and filter the data.

Exploration of Novel Synthetic Methodologies (e.g., C-H activation)

The development of more efficient and sustainable synthetic methods is crucial for the exploration of this compound's potential. A key area of focus is the direct C-H functionalization of the pyridazine ring, which offers a more atom-economical alternative to traditional cross-coupling reactions. beilstein-journals.orgacs.org

Transition-metal catalysis, particularly with palladium and copper, has shown significant promise in the C-H arylation of pyridazines. acs.orgnih.gov However, the high Lewis basicity of the nitrogen atoms in the pyridazine ring can pose challenges by arresting catalytic activity and leading to undesirable selectivity. nih.gov To overcome this, strategies such as the use of transient activators are being explored. For example, the in-situ formation of an N-alkylpyridinium salt can facilitate C-H arylation at specific positions. acs.org

Recent advancements have also demonstrated regioselective mono-arylation on multiple-N-containing pyridazines by overriding the functionalization that would typically occur due to a chelated palladacycle. nih.gov This allows for precise modification of the pyridazine scaffold, opening up possibilities for creating a diverse library of this compound analogues. Metal-free C-H functionalization approaches are also gaining traction, offering potentially more environmentally friendly synthetic routes. beilstein-journals.org

Expansion into Neglected Tropical Diseases Research

The structural motif of aminopyridine, which is present in this compound, is of great interest for the development of new drugs against neglected tropical diseases (NTDs). nih.govnih.gov NTDs, such as Chagas disease, human African trypanosomiasis, and leishmaniasis, disproportionately affect impoverished populations and there is an urgent need for new, effective, and accessible treatments. nih.govnih.gov

The aminopyridine scaffold is attractive for anti-NTD drug design due to its favorable physicochemical properties, including the ability to reduce lipophilicity and engage in additional interactions with biological targets. nih.gov Research has focused on developing aminopyridine-containing compounds that are active against the protozoan parasites responsible for these diseases, namely Trypanosoma cruzi, Trypanosoma brucei, and Leishmania spp. nih.govnih.gov

While a number of compounds with an aminopyridine moiety are currently on the market for other indications, none are specifically used for NTDs, highlighting a significant area for future research and development for compounds like this compound. nih.govnih.gov

Development of Multi-Target Directed Ligands

The complex and multifactorial nature of many diseases, particularly neurodegenerative disorders like Alzheimer's disease, has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering superior efficacy and a better safety profile compared to single-target drugs. nih.gov

The pyridazine scaffold is a promising framework for the design of MTDLs. nih.govnih.gov Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile component for creating hybrid molecules that combine different pharmacophores. nih.gov For instance, a pyridazine-based core could be functionalized to inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, while also modulating other targets relevant to a specific disease pathology. nih.gov

The design of MTDLs is a rational approach that can lead to synergistic effects by interfering with multiple points in a disease network. nih.gov The development of this compound-based MTDLs could therefore represent a novel therapeutic strategy for a range of complex diseases.

Advanced Formulation and Delivery Technologies

To maximize the therapeutic potential of this compound, the development of advanced formulation and drug delivery systems is essential. These technologies can improve the solubility, stability, and bioavailability of the compound, as well as enable targeted delivery to specific tissues or cells.

One promising approach is the use of micellar nanoparticles. georgiasouthern.edu These self-assembling systems, formed from amphiphilic block copolymers, can encapsulate hydrophobic drugs like many pyridazine derivatives, enhancing their solubility in aqueous environments. georgiasouthern.edu Furthermore, these nanoparticles can be designed to be stimuli-responsive. For example, pH-sensitive micelles can be engineered to release their drug payload in the acidic microenvironments often found in tumors or within specific cellular compartments like the trans-Golgi network. georgiasouthern.edu

The use of biodegradable and biocompatible polymers in these formulations is a key consideration for ensuring safety and minimizing toxicity. georgiasouthern.edu By tailoring the properties of the polymer, researchers can control the drug release kinetics and biodistribution, leading to more effective and safer therapies.

Q & A

Q. What are the recommended synthetic routes for N-benzyl-6-methylpyridazin-3-amine, and what are their key considerations?

  • Methodological Answer : Common synthetic strategies include:
  • Condensation Reactions : Reacting 6-methylpyridazin-3-amine with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) to introduce the benzyl group .
  • Reductive Amination : Using sodium borohydride (NaBH₄) or cyanoborohydride (NaBH₃CN) to reduce Schiff base intermediates formed between pyridazine derivatives and benzaldehyde .
  • Protection-Deprotection : Employing tert-butyl carbamate (Boc) groups to protect amines during multi-step syntheses, followed by acidic deprotection (e.g., TFA) .
    Key Considerations : Monitor reaction progress via TLC or HPLC, and purify using column chromatography (silica gel, eluent: ethyl acetate/hexane).

Q. How is this compound characterized structurally and chemically?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for -CH₂-) and pyridazine ring protons (δ 7.0–8.5 ppm). Methyl groups appear at δ 2.0–2.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental Analysis : Validate purity (>95%) by matching experimental vs. theoretical C, H, N percentages.

Q. What biological assays are suitable for evaluating the bioactivity of this compound?

  • Methodological Answer :
  • Cytotoxicity : Use MTT or Mosmann’s colorimetric assay with cancer cell lines (e.g., HeLa, MCF-7) and calculate IC₅₀ values.
  • Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATP-coupled assays for kinase activity).
  • Binding Affinity : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound synthesis under green chemistry principles?

  • Methodological Answer :
  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
  • Catalysis : Use Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hours to 30 minutes) while maintaining yields >80% .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer :
  • Replicate Experiments : Ensure consistent cell lines, assay conditions (e.g., pH, temperature), and compound purity .
  • Control Groups : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only negatives.
  • Data Normalization : Use Z-score or fold-change analysis to account for batch variability .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives?

  • Methodological Answer :
  • Substituent Variation : Modify the benzyl group (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) and pyridazine methyl position .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to identify critical binding motifs (e.g., hydrogen bond acceptors on pyridazine) .
  • Bioisosteric Replacement : Replace the benzyl group with thiophene or imidazo[1,2-a]pyridine moieties to enhance solubility .

Q. How to design stability studies for this compound under varying storage conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–60°C), light (UV irradiation), and humidity (75% RH) for 1–4 weeks.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidized pyridazine derivatives) .
  • Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.